molecular formula C22H28N6O4S2 B3015552 N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE CAS No. 873001-96-8

N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE

Cat. No.: B3015552
CAS No.: 873001-96-8
M. Wt: 504.62
InChI Key: NSWSAKZAGIWIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxybenzenesulfonamido group, and a triazolopyridazine moiety

Preparation Methods

The synthesis of N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core, followed by the introduction of the cyclohexyl and methoxybenzenesulfonamido groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. .

Scientific Research Applications

N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclohexyl-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S2/c1-32-17-7-9-18(10-8-17)34(30,31)23-14-13-20-26-25-19-11-12-22(27-28(19)20)33-15-21(29)24-16-5-3-2-4-6-16/h7-12,16,23H,2-6,13-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWSAKZAGIWIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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